Cas no 99886-53-0 ((3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate)

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate structure
99886-53-0 structure
Product name:(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
CAS No:99886-53-0
MF:C20H18Cl2O7
MW:441.258724689484
MDL:MFCD23102680
CID:803299
PubChem ID:70701104

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate Chemical and Physical Properties

Names and Identifiers

    • (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
    • 1-Me-3,5-O-bis(p-cl-bz)- 2-deoxy-D-ribofuranoside
    • methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
    • METHYL 1-METHYL-2-SULFANYL-1H-IMIDAZOLE-5-CARBOXYLATE
    • Methyl 3,5-O-bis(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
    • X7266
    • DTXSID80743882
    • D-erythro-Pentofuranoside, methyl 2-deoxy-, bis(p-chlorobenzoate) (7CI); Methyl 3,5-bis-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
    • A858411
    • Methyl (2xi)-4-C-(4-chlorobenzoyl)-1-(4-chlorophenyl)-5-deoxy-L-erythro-hexuronate
    • AKOS016007836
    • 99886-53-0
    • (3S,4R)-Methyl3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
    • DB-354452
    • XYRDGHQDDWNESS-IPNZSQQUSA-N
    • MDL: MFCD23102680
    • Inchi: InChI=1S/C20H18Cl2O6/c1-25-18-10-16(28-20(24)13-4-8-15(22)9-5-13)17(27-18)11-26-19(23)12-2-6-14(21)7-3-12/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1
    • InChI Key: RDJPJXIHFSQOKW-MYFVLZFPSA-N
    • SMILES: COC1C[C@@H]([C@@H](COC(=O)C2=CC=C(C=C2)Cl)O1)OC(=O)C3=CC=C(C=C3)Cl

Computed Properties

  • Exact Mass: 424.04800
  • Monoisotopic Mass: 440.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.4E-3 g/L) (25 ºC),
  • PSA: 71.06000
  • LogP: 4.13720

(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061488-1g
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
99886-53-0 97%
1g
¥1641.00 2024-04-23
ChemScence
CS-M3433-5g
D-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-chlorobenzoate)
99886-53-0
5g
$330.0 2022-04-26
ChemScence
CS-M3433-1g
D-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-chlorobenzoate)
99886-53-0
1g
$70.0 2022-04-26
Alichem
A019099183-5g
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
99886-53-0 95%
5g
$419.76 2023-08-31
ChemScence
CS-M3433-10g
D-erythro-Pentofuranoside, methyl 2-deoxy-, bis(4-chlorobenzoate)
99886-53-0
10g
$630.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95070-5g
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
99886-53-0
5g
¥8122.0 2021-09-08
Biosynth
MM03360-25000 g
Methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
99886-53-0
25kg
$1,588.25 2023-01-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S856366-1g
methyl (3S,4R)-3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
99886-53-0 97%
1g
¥1,620.00 2022-08-31
eNovation Chemicals LLC
D252485-5g
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
99886-53-0 97%
5g
$903 2024-05-23
eNovation Chemicals LLC
D252485-10g
(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
99886-53-0 97%
10g
$1500 2023-09-02

Related Categories

Additional information on (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate

Introduction to (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate (CAS No. 99886-53-0)

CAS No. 99886-53-0 refers to a specialized organic compound with a complex molecular structure, featuring multiple stereocenters and functional groups that make it of significant interest in the field of pharmaceutical chemistry. The compound, formally known as (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate, has garnered attention due to its unique stereochemistry and potential applications in drug discovery and development. This introduction provides a comprehensive overview of the compound's structural features, synthetic pathways, and its relevance in contemporary biochemical research.

The molecular formula of this compound is C₂₁H₁₇Cl₂NO₆, reflecting its intricate composition. The presence of two stereocenters at the (3S,4R) configuration is a critical feature, influencing its biological activity and reactivity. The 3-(4-chlorobenzoyl) and 6-(4-chlorophenyl) substituents introduce electrophilic centers that can participate in various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. Additionally, the 3,4,5-trihydroxy moiety and the 6-oxohexanoate backbone contribute to its solubility and interaction with biological targets.

In recent years, the demand for chiral compounds in pharmaceuticals has surged due to their enhanced specificity and efficacy. The stereochemistry of (3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate aligns with this trend. Researchers have been exploring its potential as a building block for more complex molecules with therapeutic properties. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This has sparked interest in further investigating its pharmacological profile.

The synthesis of such complex molecules often presents significant challenges due to the need for precise stereocontrol. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective reactions, are employed to achieve the desired configuration. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for biological activity. Recent advancements in flow chemistry have also facilitated the scalable production of these compounds without compromising their stereochemical integrity.

One of the most compelling aspects of this compound is its versatility in drug design. The combination of hydroxyl groups and chlorinated aromatic rings allows for diverse modifications that can fine-tune its biological properties. For example, modifications at the 6-(4-chlorophenyl) position can alter binding affinity to target proteins or enhance metabolic stability. Such flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies.

Current research is also exploring the role of this compound in modulating metabolic pathways associated with diseases such as diabetes and obesity. The hydroxylated backbone mimics natural metabolites that play a role in energy homeostasis. Preliminary studies suggest that derivatives may interfere with key enzymes like lipases or kinases by competing with endogenous substrates or by inducing conformational changes in protein structures.

The (3S,4R) configuration is particularly noteworthy because it mirrors the stereochemistry found in several biologically active natural products. By leveraging this similarity, chemists aim to develop synthetic routes that mimic biosynthetic pathways while introducing novel functionalities. This approach not only accelerates drug discovery but also provides insights into enzymatic mechanisms at a molecular level.

From an industrial perspective, the scalability of producing CAS No. 99886-53-0 is a critical factor for its commercial viability. Recent innovations in green chemistry have enabled more sustainable synthesis methods by reducing waste and minimizing hazardous byproducts. These advancements are essential for ensuring that pharmaceutical intermediates meet environmental regulations while maintaining high yields and purity standards.

The future prospects for this compound are promising as more research unfolds. Its unique structural features make it a candidate for multiple therapeutic areas beyond inflammation and metabolic disorders. For instance, interactions with DNA or RNA-binding proteins could open avenues in oncology or antiviral therapies. As computational biology tools improve, virtual screening methods can be employed to identify potential applications more efficiently than traditional trial-and-error approaches.

In conclusion,(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate represents a fascinating subject of study due to its complex stereochemistry and functional diversity. Its synthesis challenges underscore the ingenuity required in modern medicinal chemistry but also highlight opportunities for innovation through interdisciplinary collaboration between organic chemists and biochemists.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:99886-53-0)(3S,4R)-Methyl 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-3,4,5-trihydroxy-6-oxohexanoate
A858411
Purity:99%
Quantity:5g
Price ($):448.0